molecular formula C52H40N10O6Ru+2 B135273 Ru(Phen)dpp2 CAS No. 152204-36-9

Ru(Phen)dpp2

Cat. No. B135273
M. Wt: 1002 g/mol
InChI Key: KGUWJUVCGFTKMM-UHFFFAOYSA-N
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Description

Ru(Phen)dpp2 is a ruthenium-based compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound possesses unique properties that make it a promising candidate for use in a wide range of applications.

Mechanism Of Action

The mechanism of action of Ru(Phen)dpp2 in photodynamic therapy involves the production of singlet oxygen upon activation by light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cancer cells, leading to their death. In catalytic applications, Ru(Phen)dpp2 acts as a mediator for electron transfer reactions, facilitating the conversion of one molecule to another.

Biochemical And Physiological Effects

Ru(Phen)dpp2 has been shown to have low toxicity in vitro and in vivo. In cell culture studies, it has been shown to induce apoptosis in cancer cells upon activation by light. In animal studies, it has been shown to be well-tolerated and to have minimal side effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ru(Phen)dpp2 is its stability and solubility in polar solvents. This makes it easy to handle and use in various lab experiments. Its unique properties also make it an attractive candidate for various applications.
One limitation of Ru(Phen)dpp2 is its high cost, which may limit its widespread use in research. Its synthesis method is also relatively complex, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on Ru(Phen)dpp2. One area of research is in the development of more efficient synthesis methods that are cost-effective and scalable. Another area of research is in the optimization of its properties for specific applications such as PDT and catalysis. Additionally, further studies are needed to investigate its potential applications in other fields of scientific research.

Synthesis Methods

Ru(Phen)dpp2 is synthesized by reacting two molecules of 2,9-diphenyl-1,10-phenanthroline (dpp) with one molecule of Ru(phen)2Cl2, where phen is 1,10-phenanthroline. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting compound is a red-orange powder that is soluble in polar solvents such as water and methanol.

Scientific Research Applications

Ru(Phen)dpp2 has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species (ROS) that can kill cancer cells. Ru(Phen)dpp2 has been shown to be an effective photosensitizer for PDT, with high singlet oxygen quantum yield and low dark toxicity.
Another application of Ru(Phen)dpp2 is in the field of catalysis. It has been shown to be an effective catalyst for various organic reactions such as oxidation, reduction, and C-H activation. Its unique properties such as its stability, solubility, and redox potential make it an attractive candidate for catalytic applications.

properties

CAS RN

152204-36-9

Product Name

Ru(Phen)dpp2

Molecular Formula

C52H40N10O6Ru+2

Molecular Weight

1002 g/mol

IUPAC Name

hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

InChI

InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2

InChI Key

KGUWJUVCGFTKMM-UHFFFAOYSA-N

SMILES

[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2]

Canonical SMILES

[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2]

synonyms

is(phenanthroline)(dipyridophenazine)ruthenium(II)
Ru(phen)dpp2

Origin of Product

United States

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